4,5-Dihydro-2,4-benzoxazepin-3(1H)-one

Description

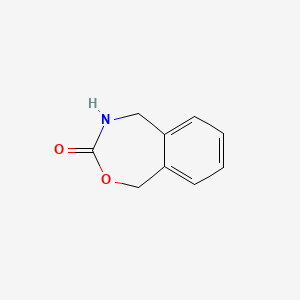

Structure

3D Structure

Propriétés

IUPAC Name |

4,5-dihydro-1H-2,4-benzoxazepin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9-10-5-7-3-1-2-4-8(7)6-12-9/h1-4H,5-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALWJBPYOSUVOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10618519 | |

| Record name | 4,5-Dihydro-2,4-benzoxazepin-3(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39976-24-4 | |

| Record name | 4,5-Dihydro-2,4-benzoxazepin-3(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4,5 Dihydro 2,4 Benzoxazepin 3 1h One and Its Analogues

Strategies for Benzoxazepinone Ring System Construction

The synthesis of seven-membered rings like the benzoxazepinone system is challenging due to unfavorable thermodynamic and kinetic factors associated with their formation. scispace.comrsc.orgacs.org Researchers have developed several sophisticated strategies to overcome these hurdles, including annulation, cyclization, and ring-enlargement reactions.

Annulation, or ring-forming, reactions provide a powerful method for constructing the benzoxazepinone skeleton in a convergent manner. A notable example is the formal [4+3] annulation reaction, which combines a four-atom component with a three-atom component to build the seven-membered ring.

A robust and scalable formal [4+3] annulation has been developed for the synthesis of optically pure 1,4-benzoxazepinones. dicp.ac.cnacs.org This method utilizes the reaction of salicylaldehydes (the four-atom component) with vinyl aziridines (the three-atom component) under a multicatalytic system. dicp.ac.cn The reaction proceeds efficiently to assemble the enantioenriched seven-membered heterocyclic core. dicp.ac.cn

Another effective strategy is a (3+2) cycloaddition-triggered annulation cascade to access 1,3-benzoxazepine frameworks. nih.govorganic-chemistry.org In this approach, benzo-fused sulfamate-derived cyclic imines react with glycine (B1666218) aldimino esters in the presence of an amine base. organic-chemistry.org The cascade process involves the formation of one C-C, one C-N, and one C-O bond, providing a modular route to these valuable heterocyclic structures. nih.govorganic-chemistry.org

Table 1: Annulation Strategies for Benzoxazepinone Synthesis

| Reaction Type | Key Reactants | Catalyst/Reagents | Product Type | Yield | Ref |

|---|---|---|---|---|---|

| Formal [4+3] Annulation | Salicylaldehydes, Vinyl aziridines | Chiral NHC, Ir Complex, Urea (B33335) | 1,4-Benzoxazepinones | 71% | dicp.ac.cn |

| (3+2) Annulation Cascade | Sulfamate-derived imines, Glycine aldimino esters | Quinidine, Et₃N, DCM | 1,3-Benzoxazepines | Good | organic-chemistry.org |

Intramolecular cyclization is a fundamental strategy for forming cyclic compounds, including the benzoxazepinone ring system. These methods often involve forming a key bond to close the pre-assembled acyclic precursor.

One efficient method is the polymer-assisted solution-phase (PASP) synthesis of 4,5-dihydro-1,4-benzoxazepin-3(2H)-ones. nih.gov This approach uses salicylic (B10762653) aldehydes, alpha-bromo acetic acid esters, and various primary amines as building blocks. The use of polymer-bound reagents and scavengers simplifies the purification process and avoids the need for protecting groups, making it suitable for creating libraries of compounds. nih.gov

A novel method for accessing benzo[b] rsc.orgdicp.ac.cnoxazepines involves the reaction of 2-aminophenols with alkynones. rsc.org Mechanistic studies suggest that the reaction proceeds via the formation of an alkynylketimine intermediate, which then undergoes a 7-endo-dig cyclization, a process where the hydroxyl group of the aminophenol plays a critical role. rsc.org

Other innovative intramolecular cyclization strategies include:

Domino Knoevenagel/ dicp.ac.cnrsc.org-hydride shift cyclization: This internal redox process involves the cleavage of a C(sp³)–H bond alpha to a tertiary amine, followed by cyclization to form the heterocyclic ring. beilstein-journals.org

Ugi Reaction/Intramolecular Cyclization: A multi-component Ugi reaction can be used to assemble a linear precursor, which then undergoes a subsequent cyclization step to yield dibenzo[b,f] rsc.orgdicp.ac.cnoxazepines. rug.nl

Schmidt Reaction: The reaction of a racemic flavanone (B1672756) with sodium azide (B81097) in trifluoroacetic acid (TFA) can produce 2-phenyl-3,4-dihydro-1,4-benzoxazepin-5(2H)-one, a key analogue. beilstein-journals.org

Table 2: Intramolecular Cyclization Methods

| Method | Key Reactants | Key Step | Product Type | Ref |

|---|---|---|---|---|

| PASP Synthesis | Salicylic aldehydes, α-bromo acetic acid esters, primary amines | Reductive amination & cyclization | 4,5-Dihydro-1,4-benzoxazepin-3(2H)-ones | nih.gov |

| Alkynone Reaction | 2-Aminophenols, Alkynones | 7-endo-dig cyclization | Benzo[b] rsc.orgdicp.ac.cnoxazepines | rsc.org |

| Schmidt Reaction | Flavanone, Sodium azide | Ring expansion | 2-Phenyl-3,4-dihydro-1,4-benzoxazepin-5(2H)-one | beilstein-journals.org |

Ring enlargement transformations offer a unique pathway to seven-membered heterocycles from smaller, more readily available rings like aziridines and oxetanes. nih.govnih.gov These reactions typically involve the cleavage of the strained small ring followed by an intramolecular cyclization that incorporates additional atoms to form the larger ring.

A highly effective method for synthesizing chiral 1,4-benzoxazepines is the enantioselective desymmetrization of 3-substituted oxetanes. acs.orgnih.gov This metal-free process involves an intramolecular ring-opening of the oxetane (B1205548) tethered to a 2-aminophenol (B121084) derivative. acs.orgnih.gov The reaction is catalyzed by a chiral Brønsted acid, which orchestrates the ring expansion to afford the seven-membered benzoxazepine product with high yield and enantioselectivity. nih.gov The construction of a seven-membered heterocycle via this route is particularly challenging due to less ordered ring-closing transition states, making this an important achievement. acs.org

The use of vinyl aziridines in the [4+3] annulation reactions mentioned previously can also be viewed as a ring-enlargement strategy. dicp.ac.cn The reaction is initiated by the iridium-catalyzed ring-opening of the vinyl aziridine (B145994) to form a π-allyl iridium intermediate, which is then intercepted by the salicylaldehyde (B1680747) before subsequent cyclization. dicp.ac.cn

Table 3: Ring Enlargement and Expansion Strategies

| Precursor Ring | Reaction Type | Key Reagents | Product | Yield | Enantiomeric Excess (ee) | Ref |

|---|---|---|---|---|---|---|

| Oxetane | Enantioselective Desymmetrization | 2-Aminophenols, Chiral Phosphoric Acid | Chiral 1,4-Benzoxazepines | ≤98% | ≤94% | acs.orgnih.gov |

| Aziridine | [4+3] Annulation | Salicylaldehydes, Ir/NHC catalysis | Chiral 1,4-Benzoxazepinones | 63% | 97% | dicp.ac.cn |

Catalytic Systems in Benzoxazepinone Synthesis

The choice of catalyst is paramount in modern organic synthesis, enabling high efficiency, selectivity, and access to chiral molecules. For benzoxazepinone synthesis, N-Heterocyclic Carbenes and chiral Brønsted acids have emerged as particularly powerful tools.

N-Heterocyclic Carbenes (NHCs) are versatile organocatalysts that can reverse the polarity (umpolung) of aldehydes, turning them into nucleophilic acyl anion equivalents. beilstein-journals.orgnih.gov This unique reactivity is harnessed in the synthesis of benzoxazepinones.

In the formal [4+3] annulation of salicylaldehydes and vinyl aziridines, a combined catalytic system of a chiral NHC, a chiral iridium complex, and an achiral urea is employed. dicp.ac.cnacs.org The proposed mechanism involves several stages. dicp.ac.cn First, the iridium complex activates the vinyl aziridine. dicp.ac.cn Separately, the NHC adds to the aldehyde group of the salicylaldehyde-containing intermediate to form a nucleophilic Breslow intermediate. dicp.ac.cn This intermediate is then oxidized to generate a reactive acyl azolium species, which undergoes the key intramolecular cyclization to form the benzoxazepinone ring. dicp.ac.cn This dual catalysis strategy, where both a transition metal and an organocatalyst operate synergistically, opens up new reaction pathways that are otherwise inaccessible. dicp.ac.cn

Table 4: Catalytic System for [4+3] Annulation

| Catalyst Component | Role |

|---|---|

| Chiral N-Heterocyclic Carbene (NHC) | Forms Breslow intermediate, enables acyl azolium formation |

| Chiral Iridium Complex | Activates vinyl aziridine via oxidative addition |

| Achiral Urea | Co-catalyst, facilitates proton transfer and stabilizes intermediates |

Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), are highly effective catalysts for a wide range of enantioselective transformations. nih.gov They operate by activating substrates through hydrogen bonding, creating a well-defined chiral environment for the reaction to occur.

In the synthesis of chiral 1,4-benzoxazepines, a SPINOL-derived chiral phosphoric acid ((R)-CPA-8) was identified as the optimal catalyst for the enantioselective desymmetrization of 3-substituted oxetanes. acs.orgnih.gov The catalyst protonates the oxetane, facilitating its ring-opening by the intramolecular nucleophilic attack of the aniline (B41778) nitrogen. This metal-free process provides efficient access to the chiral seven-membered 1,4-benzoxazepine (B8686809) products with high levels of enantiocontrol under mild conditions. nih.gov The reaction demonstrates excellent functional group tolerance and high yields, highlighting the power of this catalytic approach for constructing challenging heterocyclic systems. acs.orgnih.gov

Table 5: Chiral Brønsted Acid Catalysis for Oxetane Desymmetrization

| Catalyst | Backbone | Yield | Enantiomeric Excess (ee) | Ref |

|---|---|---|---|---|

| (R)-CPA-5 | BINOL | 82% | 82% | acs.org |

| (R)-CPA-8 | SPINOL | 92% | 92% | nih.gov |

| Lambert's PCCP catalyst | (-)-menthol | - | Not satisfactory | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| 4,5-Dihydro-2,4-benzoxazepin-3(1H)-one |

| 1,3-Benzoxazepine |

| 1,4-Benzoxazepinone |

| 2-Aminophenol |

| 2-Phenyl-3,4-dihydro-1,4-benzoxazepin-5(2H)-one |

| 3-Substituted Oxetane |

| Alpha-bromo acetic acid ester |

| Alkynone |

| BINOL |

| Breslow intermediate |

| Chiral Phosphoric Acid (CPA) |

| Flavanone |

| Glycine aldimino ester |

| Iridium |

| N-Heterocyclic Carbene (NHC) |

| Salicylaldehyde |

| Sodium azide |

| SPINOL |

| Sulfamate-derived cyclic imine |

| Trifluoroacetic acid (TFA) |

| Urea |

Transition Metal-Catalyzed Processes (e.g., Gold(I)-catalyzed heteroannulation)

Transition metal catalysis offers powerful and efficient pathways for the construction of complex heterocyclic systems like benzoxazepinones. mdpi.comnih.gov Among these, gold(I)-catalyzed reactions have emerged as a particularly mild and effective method for intramolecular cyclization processes. organic-chemistry.orgnih.gov

Gold(I) catalysts, particularly cationic complexes, are highly effective in activating alkynes toward nucleophilic attack. researchgate.netnih.gov This property is harnessed in the synthesis of benzoxazepinone derivatives through the intramolecular hydroamination or heteroannulation of appropriately substituted precursors, such as (2-alkynyl)benzyl carbamates. researchgate.netnih.gov For instance, the gold(I)-catalyzed intramolecular hydroamination of alkenyl carbamates provides an efficient route to nitrogen-containing heterocycles under mild conditions. organic-chemistry.orgnih.gov This method often shows broader substrate scope and operates at lower temperatures compared to earlier platinum-catalyzed systems. organic-chemistry.org

A common catalytic system involves a gold(I) chloride precursor like [AuCl(PPh₃)] or AuCl[(o-biPh)((t)Bu)₂P] combined with a silver salt cocatalyst, such as AgNTf₂ or AgOTf, to generate the active cationic gold species in situ. organic-chemistry.orgresearchgate.net The choice of ligands on the gold catalyst can significantly influence the regioselectivity of the cyclization, determining whether a 6-endo or a 5-exo cyclization product is formed. researchgate.netnih.gov Bulky ligands often favor the formation of the desired six-membered ring of the benzoxazepinone core. researchgate.netnih.gov Gold-catalyzed heteroannulation has been successfully applied in the synthesis of related heterocyclic structures like imidazo (B10784944) organic-chemistry.orgnih.govdiazepin-7-ones and 3,1-benzoxazin-4-ones, demonstrating the versatility of this approach. nih.govacs.orgnih.gov

Beyond gold, other transition metals like palladium are also instrumental. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to construct the core structure of benzoxazine (B1645224) derivatives from precursors like substituted bromobenzenes and 1,4-benzoxazines. mdpi.com While not a direct cyclization to form the seven-membered ring, these methods are crucial for creating the N-aryl bond found in many complex benzoxazepinone analogues. mdpi.com Furthermore, transition-metal-free methods utilizing hypervalent iodine reagents have been developed for the synthesis of dibenzoxazepinones through selective O-arylation and subsequent amination. rsc.org

| Catalyst System | Reaction Type | Substrate Type | Key Findings | Reference |

|---|---|---|---|---|

| [Au{P(tBu)₂(o-biphenyl)}]Cl / AgOTf | Intramolecular Hydroamination | Alkenyl Carbamates | Achieved up to 98% yield at 60 °C in dioxane; milder conditions than Pt-based catalysts. | organic-chemistry.org |

| [AuCl(PPh₃)] / AgNTf₂ | Intramolecular Hydroamination | (2-Alkynyl)benzyl Carbamates | Reaction proceeds at room temperature, giving the desired 6-endo adducts. The addition of alcohol can reduce the required catalyst amount. | researchgate.netnih.gov |

| AuCl[(o-biPh)((t)Bu)₂P] / AgNTf₂ | Intramolecular Hydroamination | Alkynes with electron-deficient aryl or alkyl groups | Bulky gold catalyst improves regioselectivity towards the 6-endo product over the 5-exo adduct. | researchgate.netnih.gov |

| Pd(OAc)₂ / Ligand | Buchwald-Hartwig Cross-Coupling | 1,4-Benzoxazines and Aryl Bromides | Effective for synthesizing 4-aryl-substituted 3,4-dihydro-2H-1,4-benzoxazine scaffolds. | mdpi.com |

Enantioselective Synthesis of Chiral Benzoxazepinone Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. nih.gov For chiral benzoxazepinones, two primary strategies are employed: asymmetric synthesis and chiral resolution of a racemic mixture. wikipedia.org

Asymmetric synthesis aims to create a specific enantiomer directly. youtube.com This can be achieved using chiral catalysts, chiral auxiliaries, or chiral reagents. youtube.commdpi.com A notable method for related seven-membered heterocycles is the enantioselective desymmetrization of 3-substituted oxetanes catalyzed by a chiral phosphoric acid. nih.gov This metal-free process provides access to chiral 1,4-benzoxazepines in high yields and with high enantioselectivity (up to 94% ee). nih.gov Similarly, palladium-catalyzed asymmetric hydrogenation has been used to produce chiral 1,5-benzodiazepin-2-ones with excellent enantioselectivities (up to 99% ee). nih.gov Asymmetric aza-Michael additions have also been explored for the synthesis of key intermediates leading to benzazepine-based drugs. mdpi.com

Chiral resolution is a classical and often practical method for separating enantiomers from a racemic mixture. wikipedia.orglibretexts.org The most common approach involves reacting the racemate with a chiral resolving agent to form a pair of diastereomeric salts, which can be separated by crystallization due to their different physical properties. wikipedia.orglibretexts.org After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org Common chiral resolving agents include tartaric acid, mandelic acid, and chiral amines like brucine. wikipedia.orglibretexts.org Another technique is chiral column chromatography, where the racemic mixture is passed through a stationary phase that is itself chiral, leading to different retention times for the two enantiomers and allowing for their separation. nih.govmdpi.com Kinetic resolution, where one enantiomer reacts faster with a chiral catalyst (often an enzyme like lipase (B570770) or a chiral metal complex), is another powerful tool for obtaining enantiomerically enriched products.

| Method | Reagent/Catalyst | Substrate/Product Type | Key Findings | Reference |

|---|---|---|---|---|

| Asymmetric Desymmetrization | SPINOL-derived chiral phosphoric acid | 3-Substituted Oxetanes / Chiral 1,4-Benzoxazepines | Yields up to 98% with high enantioselectivity (≤94% ee) under metal-free conditions. | nih.gov |

| Asymmetric Hydrogenation | Pd/f-spiroPhos complex | 1,5-Benzodiazepinones | Excellent enantioselectivities (up to 99% ee) and high turnover numbers. | nih.gov |

| Chiral Resolution | (S)-Mandelic acid | Racemic alcohols | Formation of insoluble diastereomeric salt allows for separation by filtration. | wikipedia.org |

| Chiral Resolution | Vancomycin (as chiral mobile phase additive) | Aromatic amino acids | Demonstrates separation of enantiomers via chromatography, a principle applicable to benzoxazepinones. | nih.gov |

| Kinetic Resolution | Enzymes (e.g., Lipase) or chiral metal complexes | Racemic compounds | Enantioselective catalysis allows for the separation of enantiomers based on different reaction rates. |

Scalability and Process Optimization in Benzoxazepinone Synthesis

Transitioning a synthetic route from a laboratory scale to industrial production presents numerous challenges. Scalability and process optimization are critical for ensuring that the synthesis is efficient, cost-effective, robust, and safe on a larger scale. nih.govopenaccessjournals.com Key parameters that require optimization include reaction conditions (temperature, pressure, concentration), catalyst loading, solvent selection, and purification methods. nih.gov

For the synthesis of benzoxazepinones, reducing the amount of expensive transition metal catalysts, particularly gold and palladium, is a primary goal in process optimization. researchgate.net Research has shown that in some gold-catalyzed hydroaminations, the addition of an alcohol can promote the reaction and allow for a reduction in catalyst loading to as low as 1 mol %. researchgate.netnih.gov The use of polymer-assisted solution-phase (PASP) synthesis has been described for 4,5-dihydro-1,4-benzoxazepin-3(2H)-ones. nih.gov This technique simplifies workup and purification by using polymer-bound reagents and scavengers, which can be easily filtered off, making the process more amenable to automation and scale-up. nih.gov

Modern approaches like Design of Experiments (DoE) and the use of automated systems can significantly accelerate process optimization. nih.govnih.gov These methods allow for the simultaneous investigation of multiple process parameters to identify optimal conditions and create a robust "design space" where the process consistently delivers the desired product quality. nih.gov For instance, in the manufacturing of monoclonal antibodies, parameters like pH, initial cell density, and media composition are critical and can be optimized using such principles to maximize yield and purity. nih.gov These concepts are directly transferable to the chemical synthesis of pharmaceuticals like benzoxazepinones. nih.gov The development of continuous flow processes, which can be automated and optimized, offers a pathway to more efficient, safer, and scalable manufacturing compared to traditional batch processing. nih.gov

| Parameter | Optimization Goal | Strategy/Methodology | Relevance to Benzoxazepinone Synthesis |

|---|---|---|---|

| Catalyst Loading | Minimize use of expensive metals (e.g., Au, Pd). | Screening additives (e.g., alcohols), optimizing ligand choice, using highly active catalysts. | Reduces overall cost and environmental impact of the synthesis. researchgate.netnih.gov |

| Workup and Purification | Simplify process, reduce solvent waste, and improve efficiency. | Polymer-Assisted Solution-Phase (PASP) synthesis, crystallization instead of chromatography. | Facilitates easier product isolation and is more suitable for large-scale operations. nih.gov |

| Reaction Conditions | Improve yield, purity, and reaction time; ensure safety. | Design of Experiments (DoE), automated optimization platforms. | Identifies robust operating conditions for consistent production. nih.govnih.gov |

| Manufacturing Process | Increase throughput, safety, and consistency. | Transition from batch to continuous flow manufacturing. | Allows for on-demand production with a smaller footprint and better control. nih.gov |

Exploration of 4,5 Dihydro 2,4 Benzoxazepin 3 1h One Derivatives and Structure Activity Relationship Sar Studies

Design Principles for Benzoxazepinone Analogues

The design of novel analogues based on the benzoxazepinone scaffold is a rational, structure-driven process. nih.gov A primary goal is to create new molecules with improved potency, selectivity, and favorable physicochemical properties. nih.govresearchgate.net This is often achieved by leveraging computational tools like pharmacophore modeling and applying established medicinal chemistry strategies such as bioisosteric replacement. nih.govnih.gov

Pharmacophore modeling identifies the essential steric and electronic features required for a molecule to interact with a specific biological target. youtube.comnih.gov This model of crucial functionalities helps guide the design of new compounds that retain or enhance biological activity. nih.govfiveable.me For instance, a pharmacophore model can be constructed from the known interaction patterns of a ligand-target complex, a structure-based approach, or by aligning a set of known active ligands to find common features, a ligand-based approach. nih.govmdpi.com These models can then be used to screen large chemical databases for new molecules that fit the required features, a process known as virtual screening. nih.gov

Systematic Structural Modifications and Derivative Libraries

The synthesis of diverse benzoxazepinone derivatives is fundamental to exploring their therapeutic potential. nih.gov Medicinal chemists have developed various synthetic routes to create libraries of these compounds, allowing for systematic evaluation of how structural changes affect biological activity. rsc.orgresearchgate.netnih.gov

Common synthetic strategies often involve multi-step sequences. For example, one approach to synthesizing 1,3-benzoxazines involves the microwave-irradiated reaction of substituted 2-aminobenzyl alcohol with aromatic aldehydes. mdpi.com Another method for creating substituted benzo[b] rsc.orgnih.govoxazepine derivatives involves the reaction of 2-aminophenols with alkynones. rsc.org More complex fused systems, such as azepinoindoles, can be accessed through multi-component reactions followed by cyclization. researchgate.net The synthesis of 1,5-dihydro-4,1-benzoxazepine derivatives has been achieved to explore their potential as HER2 inhibitors. nih.gov

These synthetic efforts generate derivative libraries where specific positions on the benzoxazepinone scaffold are systematically modified. Researchers have introduced substitutions on the benzene (B151609) ring, often using techniques like an alkynyl bridge to extend into different binding pockets of a target enzyme. acs.org Other common modifications include altering substituents on the nitrogen atom of the oxazepine ring or changing the aryl groups attached to the core structure. mdpi.commdpi.com For instance, a library of 1,5-dihydrobenzo[e] rsc.orgnih.govoxazepin-2(3H)-ones was created to identify compounds that could induce differentiation in acute myeloid leukemia (AML) cells. mdpi.com

Structure-Activity Relationship (SAR) Elucidation in Benzoxazepinone Research

Structure-Activity Relationship (SAR) studies are crucial for understanding how a compound's chemical structure relates to its biological activity. nih.gov By synthesizing and testing a library of related compounds, researchers can identify which functional groups and structural features are essential for potency and selectivity. nih.gov This knowledge is then used to design more effective drug candidates. nih.gov

For benzoxazepinone derivatives, SAR studies have provided significant insights. In the development of 1,4-benzoxazepine (B8686809) derivatives as 5-HT1A receptor agonists, a series of compounds were synthesized and evaluated, leading to the discovery of Piclozotan, which showed potent neuroprotective activity. nih.govjst.go.jp Similarly, SAR studies of 1,5-dihydrobenzo[e] rsc.orgnih.govoxazepin-2(3H)-one analogues as AML cell differentiating agents revealed key structural requirements. mdpi.com It was found that an isopropyl group at the N-1 position was optimal for activity and that substitution at the meta-position of an attached aryl group was necessary. mdpi.com Specifically, sulphonamide and carbamate (B1207046) groups at this position conferred the highest potencies. mdpi.com

In another example, SAR studies on 1,5-dihydro-2H-benzo[b] rsc.orgnih.govdiazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi involved systematic modifications to different aromatic rings and urea (B33335) substituents of the lead compound. nih.gov Replacing a 4-methyl group with a 4-fluoro on a urea substituent led to a tenfold drop in potency, while replacing a 1-phenyl ring with alkyl groups was investigated to improve solubility. nih.gov These examples underscore the iterative process of synthesis and testing to build a comprehensive SAR profile.

Table 1: SAR Findings for Benzoxazepinone and Related Scaffolds

| Scaffold/Series | Target/Application | Key SAR Findings | Reference(s) |

| 1,5-Dihydrobenzo[e] rsc.orgnih.govoxazepin-2(3H)-one | AML Cell Differentiation | An N-1 isopropyl group is optimal. Meta-substitution on the 8-position aryl group is required, with sulphonamide and carbamate groups showing the highest potency. | mdpi.com |

| 1,4-Benzoxazepine Derivatives | 5-HT1A Receptor Agonism | Led to the discovery of Piclozotan, a potent neuroprotective agent. | nih.govjst.go.jp |

| Thio-benzoxazepinones | RIPK1 Inhibition | Introduction of substitutions on the benzene ring via an alkynyl bridge extended the chemical space from the allosteric to ATP binding pockets. | acs.org |

| 1,5-Dihydro-4,1-benzoxazepine | HER2 Inhibition | Replacement of a purine (B94841) moiety with a benzotriazole (B28993) bioisostere was studied to modulate biological effects. | nih.gov |

Scaffold Hopping and Repurposing of Benzoxazepinone Frameworks

Scaffold hopping is a drug design strategy that involves replacing the central core (scaffold) of a molecule with a structurally different one while maintaining the original's biological activity. nih.govnih.gov This approach is used to discover new chemical classes with improved properties or to circumvent existing patents. nih.gov A related concept is repurposing, where a scaffold known to be active against one target is investigated for activity against a different target. nih.govbiorxiv.org

The benzoxazepinone scaffold provides a prominent example of both principles. nih.govbiorxiv.orgacs.org Initially, benzoxazepinones were extensively developed as highly selective allosteric inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of inflammation. nih.govscilit.comnih.gov These compounds bind to an inactive conformation of the kinase, in a region known as the back pocket. nih.govbiorxiv.org

Researchers hypothesized that other kinases sharing similar structural properties could also be targeted by this scaffold. nih.govbiorxiv.org This led to the successful repurposing of the RIPK1-selective benzo rsc.orgnih.govoxazepin-4-one scaffold for the development of inhibitors for LIM kinases (LIMK1/2). nih.govbiorxiv.orgacs.orgconsensus.app This was a significant finding, as scaffold hopping for allosteric inhibitors is less common due to their typical high target selectivity. nih.govbiorxiv.org The resulting LIMK1/2 inhibitor showed low nanomolar potency and excellent selectivity, demonstrating the power of this strategy. nih.govacs.org In a similar vein, scaffold hopping has been employed to discover novel benzoxazole (B165842) derivatives as inhibitors of Pks13, an essential enzyme in Mycobacterium tuberculosis. nih.govresearchgate.net

Table 2: Scaffold Hopping and Repurposing of the Benzoxazepinone Framework

| Original Scaffold/Target | New Scaffold/Target | Design Strategy | Outcome | Reference(s) |

| Benzo rsc.orgnih.govoxazepin-4-one / RIPK1 Inhibitor | Benzo rsc.orgnih.govoxazepin-4-one / LIMK1/2 Inhibitor | Scaffold Repurposing | Discovered a novel, potent, and selective type III LIMK1/2 inhibitor. | nih.govbiorxiv.orgacs.orgconsensus.app |

| 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one / Tubulin Inhibitor | Dihydroquinoxalinone derivatives with C-ring expansion and A/B-ring isometric replacement | Scaffold Hopping | Identified new scaffolds with high antitumor activity as tubulin polymerization inhibitors. | nih.gov |

| Benzofuran / Pks13 Inhibitor | Benzoxazole / Pks13 Inhibitor | Scaffold Hopping | Discovered a new benzoxazole scaffold that targets the Pks13 thioesterase (TE) domain. | nih.govresearchgate.net |

| Dehydrozingerone / Antifungal | Phenoxyltrifluoromethylpyridines / Antifungal | Scaffold Hopping | Designed and synthesized novel compounds with good antifungal activity. | mdpi.com |

Molecular Mechanisms and Biological Target Interactions of Benzoxazepinone Compounds

Identification and Validation of Protein Kinase Targets

The benzoxazepinone core has proven to be a versatile scaffold for developing inhibitors against a range of protein kinase targets. Identification of these targets often begins with screening compound libraries, followed by validation through enzymatic and cellular assays.

Receptor-Interacting Protein Kinase 1 (RIPK1): The benzoxazepinone scaffold is most prominently associated with the inhibition of RIPK1, a critical regulator of necroptosis and inflammation. researchgate.netnih.gov Early drug discovery efforts identified compounds like necrostatins, which led to the development of highly potent and selective RIPK1 inhibitors based on the benzoxazepinone structure, such as GSK2982772. nih.gov This clinical candidate has been investigated for treating chronic inflammatory diseases like psoriasis and rheumatoid arthritis. nih.gov Further research has led to the discovery of other potent RIPK1 inhibitors, including compound o1 and biaryl benzoxazepinone analog 19 , identified through scaffold hopping and structural modification, respectively. researchgate.netnih.gov

LIM Domain Kinase 1/2 (LIMK1/2): The structural similarities between the inactive conformations of RIPK1 and LIM kinases prompted researchers to explore the potential of benzoxazepinones as LIMK inhibitors. nih.govacs.org A screening of RIPK1 inhibitors identified LIJTF500025 (10) as a potent dual inhibitor of both LIMK1/2 and RIPK1. nih.govacs.org This discovery was significant as it demonstrated the potential for "scaffold hopping" in designing allosteric inhibitors, which are typically highly selective for a single target. nih.govbiorxiv.org The validation of LIMK1/2 as targets was confirmed through thermal shift assays, which showed significant stabilization of these kinases by the compound. nih.gov

Phosphoinositide 3-Kinase (PI3K): The benzoxazepinone scaffold has been successfully adapted to create selective inhibitors of PI3K isoforms, which are key components of a signaling pathway often dysregulated in cancer. google.comwikipedia.org Starting from a pan-PI3Kα inhibitor, structure-based drug design led to the development of highly potent and selective inhibitors of the PI3Kδ isoform, such as compound 24 . nih.gov Similarly, rational design strategies culminated in the identification of GDC-0326 (taselisib) , a selective inhibitor of the PI3Kα isoform. nih.govacs.org

WD Repeat Domain 5 (WDR5): The 3,4-dihydrobenzo[f] nih.govnih.govoxazepin-5(2H)-one core was identified as a novel scaffold for inhibitors of WDR5, a protein essential for the oncogenic activity of MYC. nih.govacs.org These benzoxazepinone-based inhibitors demonstrated improved cellular potency and favorable physicochemical properties compared to earlier classes of WDR5 inhibitors. nih.govresearchgate.net

Human Epidermal Growth Factor Receptor 2 (HER2): A series of substituted 1,5-dihydro-4,1-benzoxazepine derivatives were synthesized and evaluated for their ability to inhibit HER2, a receptor tyrosine kinase overexpressed in some breast cancers. nih.govdrugs.com Compound 9a , featuring a p-nitrobenzenesulphonyl moiety, was identified as the most potent inhibitor of isolated HER2 in this series. nih.gov

Table 1: Identified Protein Targets of Benzoxazepinone Compounds

| Target Protein | Key Compound(s) | Method of Identification/Validation | Significance |

|---|---|---|---|

| RIPK1 | GSK2982772, o1, 19 | Screening, scaffold hopping, chemical optimization | Potent inhibition of a key regulator of necroptosis and inflammation. researchgate.netnih.govnih.gov |

| LIMK1/2 | LIJTF500025 (10) | Scaffold hopping from RIPK1 inhibitors, thermal shift assays | Discovery of a dual allosteric inhibitor, repurposing a known scaffold. nih.govacs.org |

| PI3K (δ and α isoforms) | 24, GDC-0326 | Structure-based drug design, optimization of existing inhibitors | Development of isoform-selective inhibitors for cancer therapy. nih.govnih.gov |

| WDR5 | Not specified by name | Scaffold optimization, X-ray structural analysis | Novel inhibitors targeting the WDR5-MYC interaction in cancer. nih.govacs.org |

| HER2 | 9a | Synthesis of derivatives, in vitro kinase assays | Inhibition of a key receptor tyrosine kinase in breast cancer. nih.govnih.gov |

Allosteric Binding Modes and Conformational Impact

A distinguishing feature of many benzoxazepinone-based kinase inhibitors is their allosteric mode of action. Unlike orthosteric inhibitors that compete with ATP at the kinase's active site, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that leads to inhibition. nih.gov

Benzoxazepinone inhibitors of RIPK1 and LIMK1/2 are classified as Type III inhibitors. nih.govacs.org They bind to an allosteric "back pocket" of the kinase domain. nih.gov This binding is only possible when the kinase is in a specific inactive conformation known as the "αC-out/DFG-out" state. nih.govacs.orgacs.org In this state, the αC-helix is displaced outwards, and the conserved Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped from its active position. nih.gov The binding of the benzoxazepinone compound stabilizes this inactive conformation, preventing the kinase from adopting the active state required for catalysis. nih.govnih.gov This mechanism is responsible for the high selectivity of many of these inhibitors, as the allosteric pocket is less conserved across the kinome than the ATP-binding site. nih.gov

Molecular docking studies of the potent anti-necroptosis compound o1 revealed that it fully occupies this protein pocket in RIPK1 and forms crucial hydrogen bonds with the amino acid residue Asp156, a key interaction for its inhibitory effect. researchgate.netnih.gov Similarly, the design of selective PI3Kδ inhibitors was achieved by optimizing the benzoxazepin scaffold to access a non-conserved tryptophan shelf (Trp760) in the target enzyme, a feat accomplished by controlling the dihedral torsion angles of the compound. nih.gov

Cellular Pathway Modulation Studies

The specific targeting of kinases by benzoxazepinone compounds allows for the precise modulation of cellular signaling pathways involved in disease processes like programmed cell death and proliferation.

Necroptosis Pathway Modulation: Benzoxazepinone-based RIPK1 inhibitors are potent modulators of necroptosis, a form of programmed inflammatory cell death. researchgate.netembopress.org Necroptosis is initiated by stimuli such as TNFα and involves the sequential activation of RIPK1, RIPK3, and mixed-lineage kinase domain-like (MLKL) protein. researchgate.netnih.gov Compounds like o1 and 19 have been shown to specifically inhibit necroptosis by preventing the phosphorylation events within the RIPK1/RIPK3/MLKL pathway. researchgate.netnih.govnih.gov These inhibitors effectively block the formation of the necrosome, the signaling complex that executes cell death. embopress.org Studies have demonstrated that these compounds protect cells from necroptotic death induced by various stimuli, highlighting their therapeutic potential in inflammatory diseases. researchgate.netnih.govnih.gov

Cell Proliferation Pathway Modulation: Benzoxazepinone inhibitors targeting PI3K, HER2, and WDR5 impact pathways crucial for cell growth and proliferation, making them relevant for cancer therapy. nih.govnih.govnih.gov PI3K inhibitors block the PI3K/AKT/mTOR pathway, which is frequently overactive in cancer and promotes cell survival and multiplication. google.comwikipedia.orgmdpi.com Dual inhibition of this pathway and the MAPK/ERK pathway has been shown to effectively arrest the proliferation of cancer cell lines. mdpi.comresearchgate.net Similarly, HER2 inhibitors disrupt the signaling that drives the growth of HER2-positive tumors. nih.govmdpi.com The most active anti-proliferation compound in one study, 7c , was found to induce pyroptosis, another form of programmed cell death, rather than apoptosis. nih.gov WDR5 inhibitors act by disrupting the interaction between WDR5 and the MYC oncoprotein, which is required for the transcription of genes that fuel cell proliferation. nih.govresearchgate.net

Table 2: Modulation of Cellular Pathways by Benzoxazepinone Compounds

| Pathway | Target | Key Compound(s) | Observed Effect |

|---|---|---|---|

| Necroptosis | RIPK1 | o1, 19, GSK'772 | Inhibition of RIPK1/RIPK3/MLKL phosphorylation, blocking inflammatory cell death. researchgate.netnih.govnih.gov |

| Cell Proliferation / Survival | PI3K | GDC-0326, 24 | Inhibition of the PI3K/AKT/mTOR signaling pathway, leading to proliferation arrest. google.comnih.govmdpi.com |

| Cell Proliferation / Pyroptosis | HER2 | 7c | Inhibition of tumor cell proliferation and induction of pyroptosis. nih.govnih.gov |

| Cell Proliferation | WDR5 | Not specified by name | Antiproliferative effect by blocking the WDR5-MYC interaction. nih.govresearchgate.net |

Enzymatic Inhibition Profiles and Selectivity Research

A significant focus of research on benzoxazepinone derivatives has been to characterize their potency and selectivity. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).

Studies have produced benzoxazepinone compounds with potent, low-nanomolar activity against their primary targets. For example, the RIPK1 inhibitor o1 displayed an anti-necroptosis activity with an EC₅₀ of 16.17 nM in cellular assays. researchgate.netnih.gov Another novel biaryl benzoxazepinone, compound 19 , exhibited an even more potent anti-necroptotic effect with an EC₅₀ of 1.7 nM. nih.gov

Selectivity is a critical attribute of these inhibitors. The benzoxazepinone scaffold has been extensively studied to develop exclusively selective RIPK1 inhibitors. nih.govacs.org However, the discovery of LIJTF500025 (10) , which shows low nanomolar potency on both LIMK1/2 and residual activity on RIPK1, demonstrates that high selectivity is not always the outcome. nih.gov This compound was found to be exceptionally selective in a wider kinase panel, with RIPK1 being the only significant off-target. nih.govbiorxiv.org

In the context of PI3K inhibitors, medicinal chemistry efforts have successfully engineered selectivity for specific isoforms. nih.gov For instance, compound 24 was developed as a highly potent and selective inhibitor of PI3Kδ. nih.gov In the HER2 inhibitor series, compound 9a was the most potent against the isolated enzyme, with an IC₅₀ of 7.31 µM. nih.gov

Table 3: Enzymatic Inhibition and Selectivity Data for Key Benzoxazepinone Compounds

| Compound | Primary Target(s) | Potency (IC₅₀/EC₅₀) | Selectivity Profile |

|---|---|---|---|

| o1 | RIPK1 | 16.17 nM (anti-necroptosis) | Specifically inhibits necroptosis over apoptosis. researchgate.netnih.gov |

| 19 | RIPK1 | 1.7 nM (anti-necroptosis) | Potent and selective anti-necroptotic agent. nih.gov |

| LIJTF500025 (10) | LIMK1/2, RIPK1 | Low nanomolar (LIMK1/2) | Dual inhibitor with exceptional selectivity across the kinome, with residual RIPK1 activity being the only off-target. nih.gov |

| 9a | HER2 | 7.31 µM | Most potent HER2 inhibitor in its synthesized series. nih.gov |

| 7c | (HER2 series) | 0.42–0.86 µM (cell proliferation) | Most active compound against tumor cell lines in its series. nih.gov |

| 24 | PI3Kδ | Not specified | Highly potent and selective inhibitor of PI3Kδ. nih.gov |

Computational Chemistry Approaches in 4,5 Dihydro 2,4 Benzoxazepin 3 1h One Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4,5-Dihydro-2,4-benzoxazepin-3(1H)-one research, docking studies are crucial for understanding how these compounds interact with biological targets at the molecular level.

Derivatives of the closely related 3,4-dihydrobenzo[f] researchgate.netwikipedia.orgoxazepin-5(2H)-one have been identified as potent inhibitors of Rho-associated protein kinases (ROCKs), which are implicated in glaucoma. nih.gov Molecular docking studies revealed that these compounds bind to the active site of ROCKs, and structure-activity relationship analyses have guided the optimization of these inhibitors. nih.gov For instance, compound 12b from one such study exhibited significant inhibitory activity against ROCK I and ROCK II. nih.gov

Similarly, docking studies have been employed to investigate the anticancer potential of various heterocyclic compounds, including those with a benzoxazepine-like core. orientjchem.orgthesciencein.orgresearchgate.net These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the target protein, which are essential for binding affinity. For example, docking of some bis-benzoxazepine derivatives against the progesterone (B1679170) receptor has suggested potential anticancer properties, with certain compounds showing high docking scores and forming multiple hydrogen bonds with the target. orientjchem.org

Interactive Data Table: Molecular Docking of Benzoxazepine Derivatives

| Compound Class | Target Protein | Key Findings |

|---|---|---|

| 3,4-Dihydrobenzo[f] researchgate.netwikipedia.orgoxazepin-5(2H)-one derivatives | ROCK I and ROCK II | Identified potent inhibitors for potential glaucoma treatment. nih.gov |

| Bis-benzoxazepine derivatives | Progesterone Receptor | Predicted potential anticancer properties based on high docking scores and hydrogen bonding. orientjchem.org |

| 3a,4-dihydro-3H- researchgate.netorientjchem.orgresearchgate.netoxazaphospholo[3,4-a]indole-1-oxide derivatives | K-Ras oncoprotein | Showed promising interactions, suggesting anticancer potential. thesciencein.org |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational changes and binding events of molecules over time. This technique is particularly useful for studying the flexibility of the this compound scaffold and its derivatives, as well as the stability of their complexes with biological targets.

MD simulations have been used to analyze the binding of inverse agonists to the estrogen-related receptor α (ERRα), a target in cancer therapy. nih.gov These simulations revealed that the binding mode of the ligands influences the conformation of the receptor's helices, which in turn affects the compound's biological activity. nih.gov The stability of the ligand-protein complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein backbone over the simulation time. mdpi.com

Quantum Chemical Calculations (DFT, RHF) for Electronic Structure and Reaction Mechanisms

Quantum chemical calculations, such as Density Functional Theory (DFT) and Restricted Hartree-Fock (RHF), are powerful methods for investigating the electronic structure, reactivity, and reaction mechanisms of molecules. These calculations provide detailed information about molecular orbitals, charge distributions, and the energies of different molecular states.

DFT calculations have been widely used to study the properties of various heterocyclic compounds. researchgate.netsuperfri.orgscilit.com For instance, the electronic structure of benzazole derivatives has been studied to understand their binding inhibition of corticotropin-releasing factor 1 receptor. researchgate.net The Klopman-Peradejordi-Gómez (KPG) method, which utilizes local atomic reactivity indices derived from quantum chemical calculations, has been successful in establishing quantitative structure-activity relationships (QSAR) for various biological activities. researchgate.net

These computational methods are also instrumental in elucidating reaction mechanisms. For example, the study of cycloaddition reactions, a common method for synthesizing heterocyclic rings, benefits greatly from the analysis of frontier molecular orbitals (HOMO and LUMO) and the transition states involved. wikipedia.orgstereoelectronics.orgyoutube.com

Prediction of Spectroscopic Properties and Conformational Isomers

Computational methods are also employed to predict spectroscopic properties, such as NMR and IR spectra, which can aid in the structural elucidation of newly synthesized compounds. mdpi.commdpi.commdpi.com By comparing the computationally predicted spectra with experimental data, researchers can confirm the structure and stereochemistry of molecules like this compound and its derivatives.

DFT-based conformational studies, supported by NMR J-based analysis, have been used to determine the preferred puckering of six-membered rings in complex molecules. rsc.org This type of analysis is crucial for understanding the three-dimensional structure of the benzoxazepine ring system and how it influences biological activity. The identification of different conformational isomers and their relative energies can provide insights into the molecule's behavior in solution and its interaction with receptors. mdpi.com

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO)

The Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs) are key concepts derived from quantum chemical calculations that help in understanding and predicting a molecule's reactivity.

The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netugm.ac.idchemrxiv.org It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which are crucial for understanding intermolecular interactions, including hydrogen bonding and reactivity towards other molecules. ugm.ac.idnih.gov The different colors on an MEP map represent different potential values, with red typically indicating negative potential (electron-rich) and blue indicating positive potential (electron-poor). nih.gov

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and symmetry of these orbitals are fundamental in determining the feasibility and stereochemistry of many chemical reactions, particularly pericyclic reactions like cycloadditions. wikipedia.orgstereoelectronics.org The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and stability of a molecule; a smaller gap generally implies higher reactivity. researchgate.netnih.gov

Interactive Data Table: Key Computational Chemistry Concepts

| Concept | Description | Application in this compound Research |

|---|---|---|

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecular surface. researchgate.netugm.ac.id | Identifies reactive sites for nucleophilic and electrophilic attack, and hydrogen bonding. ugm.ac.idnih.gov |

| Highest Occupied Molecular Orbital (HOMO) | The outermost orbital containing electrons. wikipedia.org | Indicates the ability to donate electrons; involved in reactions with electrophiles. nih.gov |

| Lowest Unoccupied Molecular Orbital (LUMO) | The innermost orbital without electrons. wikipedia.org | Indicates the ability to accept electrons; involved in reactions with nucleophiles. nih.gov |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. researchgate.netnih.gov | Relates to the molecule's reactivity and stability; a smaller gap suggests higher reactivity. researchgate.netnih.gov |

Advanced Analytical and Spectroscopic Characterization of 4,5 Dihydro 2,4 Benzoxazepin 3 1h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 4,5-Dihydro-2,4-benzoxazepin-3(1H)-one and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, including the chemical environment of individual atoms and their connectivity.

¹H NMR Spectroscopy: The proton NMR spectra of these compounds typically exhibit characteristic signals that correspond to the aromatic and aliphatic protons within the benzoxazepine core. For instance, in the ¹H NMR spectrum of a derivative, aromatic protons can appear as distinct multiplets, while methylene (B1212753) protons adjacent to the oxygen and nitrogen atoms show specific chemical shifts and coupling patterns. ceon.rsrsc.org The exact chemical shifts and multiplicities are highly dependent on the substitution pattern on the benzene (B151609) ring and the nitrogen atom. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information on the carbon skeleton of the molecule. The carbonyl carbon of the lactam ring typically resonates at a downfield chemical shift. ceon.rs Aromatic carbons can be distinguished from aliphatic carbons, and their specific resonances can be assigned using techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments. ceon.rsbeilstein-journals.org These 2D NMR techniques are crucial for unambiguously assigning all proton and carbon signals, especially in complex derivatives. ceon.rsbeilstein-journals.org

Below is an interactive data table summarizing typical ¹H and ¹³C NMR chemical shifts for derivatives of this compound.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.8 - 8.0 (multiplets) | 110 - 150 |

| Methylene (CH₂) adjacent to O | ~4.5 - 5.0 | ~70 - 80 |

| Methylene (CH₂) adjacent to N | ~3.5 - 4.0 | ~40 - 50 |

| Carbonyl (C=O) | - | ~160 - 175 |

| N-H Proton | Variable (broad singlet) | - |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful and rapid method for identifying the key functional groups present in this compound and its derivatives. pressbooks.pubyoutube.com The IR spectrum provides a unique fingerprint of the molecule, with characteristic absorption bands corresponding to specific vibrational modes of the bonds within the structure.

The most prominent and diagnostic absorption band in the IR spectrum of these compounds is the carbonyl (C=O) stretching vibration of the lactam ring, which typically appears in the range of 1670-1780 cm⁻¹. pressbooks.publibretexts.org The exact position of this band can be influenced by the electronic effects of substituents on the aromatic ring and the nitrogen atom. Another key feature is the N-H stretching vibration for unsubstituted or monosubstituted amides, which is observed as a broad band in the region of 3200-3400 cm⁻¹. libretexts.org The C-O-C stretching vibration of the ether linkage within the seven-membered ring also gives rise to a strong absorption band, typically in the 1200-1300 cm⁻¹ region. pressbooks.pub Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹. libretexts.orglibretexts.org

An interactive table of characteristic IR absorption frequencies for this compound is provided below.

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1670 - 1780 |

| Amine (N-H) | Stretch | 3200 - 3400 |

| Ether (C-O-C) | Stretch | 1200 - 1300 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecular ion and its fragments. rsc.org

Under electron impact (EI) ionization, the molecular ion (M⁺) is often observed, and its mass provides the molecular weight of the compound. researchgate.netchemguide.co.uk The fragmentation patterns observed in the mass spectrum are highly characteristic of the molecular structure and can provide valuable information for structural confirmation. nih.govnih.gov Common fragmentation pathways for benzoxazepinone derivatives may involve the loss of small molecules such as CO, or cleavage of the seven-membered ring. nih.govmdpi.com The stability of the resulting fragment ions often dictates the major peaks observed in the spectrum. The study of these fragmentation patterns can help to identify the different components of the molecule and their connectivity. mdpi.com

A table summarizing potential fragmentation patterns is presented below.

| Ion | Formation Mechanism |

| [M]+ | Molecular Ion |

| [M-CO]+ | Loss of a carbonyl group |

| [M-R]+ | Loss of a substituent from the nitrogen atom |

| Benzene-containing fragments | Cleavage of the oxazepine ring |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. For this compound and its derivatives, single-crystal X-ray diffraction analysis provides precise information on bond lengths, bond angles, and the conformation of the seven-membered ring. mdpi.commdpi.com

This technique has been instrumental in confirming the structures of newly synthesized benzoxazepinone derivatives and in understanding the conformational preferences of the flexible seven-membered ring. mdpi.com The crystal structure can reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the packing of the molecules in the crystal lattice. researchgate.net Such information is crucial for understanding the solid-state properties of these compounds. For example, X-ray crystallographic studies on related benzoxazepine systems have provided insights into their conformational characteristics. mdpi.com

Chromatographic Methods for Purity Assessment and Isolation (e.g., TLC, Flash Chromatography)

Chromatographic techniques are indispensable for the purification and assessment of the purity of this compound and its derivatives.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of a sample. aga-analytical.com.plrsc.org By spotting the sample on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the components of the mixture separate based on their polarity. The retention factor (Rf) value is a characteristic property of a compound under a specific set of chromatographic conditions.

Flash Chromatography: For the preparative separation and purification of larger quantities of material, flash chromatography is the method of choice. rsc.orgbiotage.com This technique utilizes a column packed with a stationary phase, typically silica gel, and a solvent system that is forced through the column under pressure. biotage.com This allows for the efficient separation of the desired compound from impurities and unreacted starting materials. The selection of the appropriate eluent system is often guided by preliminary TLC analysis. biotage.com

A table summarizing the applications of these chromatographic methods is provided below.

| Chromatographic Method | Application |

| Thin-Layer Chromatography (TLC) | Reaction monitoring, preliminary purity assessment. aga-analytical.com.plmdpi.com |

| Flash Chromatography | Preparative purification and isolation of compounds. rsc.orgbiotage.com |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. It provides the percentage by mass of each element present in the molecule (typically carbon, hydrogen, and nitrogen). The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula. ceon.rs A close agreement between the experimental and calculated values provides strong evidence for the empirical and molecular formula of the synthesized compound. This technique is often used in conjunction with mass spectrometry to definitively confirm the molecular formula of a new derivative of this compound.

Future Research Directions and Unexplored Avenues in 4,5 Dihydro 2,4 Benzoxazepin 3 1h One Chemistry

Expansion of Benzoxazepinone Chemical Space and Derivative Libraries

Expanding the diversity of available benzoxazepinone derivatives is essential for exploring a wider range of biological targets and optimizing pharmacological properties. The generation of large, diverse chemical libraries built around the core benzoxazepinone scaffold is a key future direction. beilstein-journals.orgbeilstein-journals.org Several powerful strategies are being integrated to achieve this expansion.

Another key strategy is the use of combinatorial chemistry , often facilitated by modern synthetic techniques. Polymer-assisted solution-phase (PASP) synthesis, for example, allows for the rapid assembly of a library of 4,5-dihydro-1,4-benzoxazepin-3(2H)-ones from broadly variable building blocks like salicylic (B10762653) aldehydes, alpha-bromo acetic acid esters, and primary amines. nih.gov This method simplifies purification and is highly amenable to creating large sets of compounds for screening. nih.gov

Furthermore, the identification of versatile key intermediates is crucial. The spiro-benzoxazepine analogue 5j, for instance, contains three functional groups that can be selectively modified, making it an ideal starting point for creating a diverse library of potential bioactive molecules. researchgate.net These advanced synthetic and strategic approaches are pivotal for generating the next generation of benzoxazepinone-based therapeutic agents.

| Strategy | Description | Key Advantages | Reference Example |

| Scaffold Hopping | Modifying the central molecular core while preserving essential binding features to find new scaffolds with similar biological activity. | Access to novel chemical space and intellectual property; potential to overcome limitations of existing scaffolds. | Repurposing a RIPK1 benzoxazepinone scaffold to develop a selective LIMK1/2 inhibitor. acs.orgresearchgate.net |

| Polymer-Assisted Synthesis | Using polymer-bound reagents and scavengers to simplify the synthesis and purification of a library of compounds. | Rapid, efficient, avoids protecting groups, and simplifies workup, making it ideal for generating large libraries. | PASP synthesis of 4,5-dihydro-1,4-benzoxazepin-3(2H)-ones. nih.gov |

| Versatile Intermediates | Synthesizing a core molecule with multiple, orthogonally-protectable functional groups for subsequent diversification. | Allows for the creation of a wide array of derivatives from a single, common intermediate. | Use of spiro-benzoxazepine analogue 5j as a key intermediate for a diverse library. researchgate.net |

| Multicomponent Reactions (MCRs) | Combining three or more starting materials in a single reaction to form a complex product, enhancing efficiency and diversity. | High atom economy, reduced reaction times, and ability to generate structural complexity in a single step. | Generation of multimillion chemical spaces for other heterocyclic systems, a concept applicable to benzoxazepinones. beilstein-journals.orgbeilstein-journals.org |

Deeper Elucidation of Biological Mechanisms and Target Specificity

While the benzoxazepinone scaffold is well-known for its interaction with RIPK1, its derivatives have shown activity against a range of other important protein kinases. acs.orgnih.gov A significant area for future research is the detailed investigation of these interactions to understand the precise mechanisms of action and what governs target specificity.

Benzoxazepinones often act as Type III allosteric inhibitors, binding to a pocket remote from the ATP-binding site. acs.orgresearchgate.net This allosteric pocket is created by a specific inactive conformation of the kinase (an αC-out/DFG-out state), which is a key factor in their high selectivity. acs.orgresearchgate.net For example, the compound o1 was found to inhibit necroptosis by blocking the phosphorylation cascade of the RIPK1/RIPK3/MLKL pathway. nih.gov Similarly, the benzoxazepinone scaffold was repurposed to inhibit LIMK1/2, which also adopts this specific inactive conformation, highlighting a structural basis for target switching. acs.org

Beyond RIPK1 and LIMK, derivatives have been developed to target other kinases. A series of 1,5-dihydro-4,1-benzoxazepine derivatives were synthesized and evaluated as inhibitors of HER2. nih.gov In another effort, rational drug design led to the identification of GDC-0326, a benzoxazepin inhibitor highly selective for the PI3Kα isoform. acs.orgnih.gov

Future work must focus on:

Identifying the full spectrum of targets for existing and new benzoxazepinone libraries.

Uncovering the structural determinants of selectivity. Why does a small change to the scaffold cause a switch from inhibiting RIPK1 to inhibiting PI3Kα or HER2?

Mapping the downstream cellular consequences of target inhibition beyond the primary kinase, including effects on pathways like necroptosis and pyroptosis. nih.govnih.gov

| Derivative/Scaffold | Biological Target(s) | Mechanism of Action / Key Findings |

| Benzoxazepinone Scaffold | RIPK1 (Receptor-Interacting Protein Kinase 1) | Allosteric inhibitor binding to an inactive (αC-out/DFG-out) conformation, preventing kinase activation and necroptosis. acs.orgresearchgate.net |

| Compound o1 | RIPK1 | Specifically inhibits necroptosis by impeding the phosphorylation of the RIPK1/RIPK3/MLKL pathway. nih.gov |

| Compound 10 (LIJTF500025) | LIMK1/2 (LIM domain kinase 1/2), RIPK1 | Dual inhibitor that binds to the inactive αC-out/DFG-out conformation present in both LIMK and RIPK1. acs.org |

| GDC-0326 (Taselisib derivative) | PI3Kα (Phosphoinositide 3-kinase α) | Rationally designed to be a highly selective inhibitor of the PI3Kα isoform over other class I PI3K isoforms. acs.orgnih.gov |

| Compound 9a | HER2 (Human Epidermal Growth Factor Receptor 2) | Designed as a substituted 1,5-dihydro-4,1-benzoxazepine, it was the most potent compound against isolated HER2 in its series. nih.gov |

Integration of Advanced Computational and Experimental Techniques

The synergy between computational modeling and experimental validation is accelerating the discovery and optimization of benzoxazepinone-based inhibitors. Future progress in this field will increasingly rely on the tight integration of these advanced techniques.

Computational approaches are critical for rational drug design.

Molecular Docking: This technique is used to predict how a molecule binds to the active or allosteric site of a target protein. It was used to clarify how the derivative o1 fully occupies the RIPK1 pocket and forms key hydrogen bonds. nih.gov Molecular modeling also helped confirm structure-activity relationships for HER2 inhibitors. nih.gov

Structural Biology: X-ray crystallography provides high-resolution 3D structures of the inhibitor bound to its target kinase. These structures are invaluable for understanding the basis of selectivity and for designing new derivatives with improved properties, as was done in the development of selective PI3Kα inhibitors. acs.org

Quantum Mechanics: Methods like Density Functional Theory (DFT) can be used to understand reaction mechanisms and predict the selectivity of synthetic pathways, aiding in the development of novel synthetic methodologies. mdpi.com

Advanced experimental techniques provide the necessary data to validate and refine computational models.

Biophysical Binding Assays: Techniques like Differential Scanning Fluorimetry (DSF) are used in initial screening efforts to identify compounds that bind to and stabilize a target protein. acs.org

Kinetic Analysis: Assays such as KINETICfinder are employed to determine not just the potency of an inhibitor, but also its residence time on the target, a critical parameter for in vivo efficacy. acs.org

High-Throughput Screening (HTS): Screening large libraries of benzoxazepinone derivatives against panels of kinases and other biological targets can rapidly identify new leads and uncover unexpected activities.

By combining predictive computational models with robust experimental data, researchers can more efficiently navigate the vast chemical space of benzoxazepinone derivatives to develop potent and selective therapeutic agents for a variety of diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,5-Dihydro-2,4-benzoxazepin-3(1H)-one, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted benzoxazepine precursors. For example, derivatives of 4,5-dihydrobenzoxazepinone can be prepared by reacting coumarin-3-yl-substituted benzodiazepines with tetrazole intermediates under reflux in anhydrous solvents (e.g., DMF or THF) . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for amine:carbonyl reactants) and controlled temperature (80–100°C). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) confirms regiochemistry and substituent orientation. For example, coupling constants in ¹H NMR (e.g., J = 8–10 Hz for aromatic protons) distinguish para vs. ortho substitution patterns . Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at 254 nm. For example, benzoxazepinones with electron-withdrawing groups exhibit greater stability in acidic conditions (pH 2–4) due to reduced nucleophilic attack on the lactam ring .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., receptor binding vs. cytotoxicity) often arise from structural variations (e.g., substituent position on the benzoxazepine ring). Use structure-activity relationship (SAR) studies with standardized assays (e.g., IC₅₀ measurements in HEK293 cells). For example, fluorination at the 7-position enhances GABA-A receptor affinity but reduces metabolic stability . Cross-validate results using orthogonal assays (e.g., SPR vs. radioligand binding) .

Q. How can computational chemistry predict the pharmacokinetic properties of novel this compound analogs?

- Methodological Answer : Employ molecular docking (AutoDock Vina) to assess binding to target proteins (e.g., kinase domains). Use QSAR models (e.g., CoMFA/CoMSIA) to correlate logP values with absorption rates. For instance, analogs with logP > 3.5 show improved blood-brain barrier penetration but higher hepatotoxicity risks . ADMET prediction tools (e.g., SwissADME) prioritize compounds with optimal clearance (<30 mL/min/kg) and low CYP3A4 inhibition .

Q. What experimental designs are recommended for studying the metabolic pathways of this compound in preclinical models?

- Methodological Answer : Use radiolabeled (¹⁴C or ³H) compounds in rodent hepatocyte incubations. Identify phase I metabolites (oxidation, hydrolysis) via LC-MS/MS. For example, cytochrome P450 2D6-mediated N-dealkylation is a primary pathway in rats . Phase II metabolites (glucuronidation) are detected using β-glucuronidase hydrolysis followed by UPLC-QTOF analysis .

Key Methodological Considerations

- Stereochemical Control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to enforce enantioselectivity during lactam formation .

- Contradiction Mitigation : Replicate studies across multiple labs with shared reference standards (e.g., NIST-certified compounds) .

- Data Reproducibility : Archive raw spectral data in repositories (e.g., Zenodo) and adhere to FAIR principles .

专为研究生打造的搜索引擎 1秒钟帮你的研究论文 找到支撑性论据 以后再也不用大海捞针的查找文献了01:30

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.